2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole
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Overview
Description
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and two phenyl groups
Preparation Methods
The synthesis of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-diphenyl-1,3-propanedione with ammonia or primary amines under acidic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrole ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include N-oxides, amines, and substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be compared with other similar compounds, such as:
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrrole ring.
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-thiazole: This compound features a thiazole ring, which imparts different chemical and biological properties
Properties
CAS No. |
72700-88-0 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-3,5-diphenylpyrrol-1-ium |
InChI |
InChI=1S/C18H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19(18)20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
GNNZBUPWTMBXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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